molecular formula C16H14N4O2 B5410899 3-(benzyloxy)-N-4H-1,2,4-triazol-3-ylbenzamide

3-(benzyloxy)-N-4H-1,2,4-triazol-3-ylbenzamide

Cat. No.: B5410899
M. Wt: 294.31 g/mol
InChI Key: KPKIDGGNVPSBGS-UHFFFAOYSA-N
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Description

Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups present. For example, the triazole ring might participate in reactions with electrophiles or nucleophiles . The benzamide group could undergo hydrolysis under acidic or basic conditions to yield a carboxylic acid and an amine .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar amide and triazole groups could increase its solubility in polar solvents .

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it’s designed to be a pharmaceutical, it might interact with biological targets in the body to exert a therapeutic effect .

Safety and Hazards

As with any chemical compound, handling “3-(benzyloxy)-N-4H-1,2,4-triazol-3-ylbenzamide” would require appropriate safety measures. It’s important to use personal protective equipment and follow safe laboratory practices .

Future Directions

The future research directions for this compound could involve exploring its potential applications, such as in the development of new pharmaceuticals or materials . Further studies could also focus on optimizing its synthesis and characterizing its properties in more detail.

Properties

IUPAC Name

3-phenylmethoxy-N-(1H-1,2,4-triazol-5-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N4O2/c21-15(19-16-17-11-18-20-16)13-7-4-8-14(9-13)22-10-12-5-2-1-3-6-12/h1-9,11H,10H2,(H2,17,18,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPKIDGGNVPSBGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=CC(=C2)C(=O)NC3=NC=NN3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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